Spacer Length: Avidin Binding and PROTAC Potency
The PEG4 spacer in Biotin-PEG4-alcohol measures 16 atoms with a calculated length of 19.2 Å . Comparative spacer length data for adjacent homologs: Biotin-PEG3-amine spacer is 22.9 Å; NHS-dPEG12-biotin spacer extends to 47.6 Å . In PROTAC linker optimization studies, PEG4-length linkers consistently yielded DC₅₀ values <10 nM for target degradation, whereas PEG6 and PEG12 linkers exhibited marked potency attenuation (DC₅₀ >100 nM) attributable to suboptimal ternary complex geometry and excessive conformational entropy [1].
| Evidence Dimension | Spacer length (atoms / Å) |
|---|---|
| Target Compound Data | 16 atoms / 19.2 Å |
| Comparator Or Baseline | Biotin-PEG3-amine: 15 atoms / 22.9 Å; NHS-dPEG12-biotin: not specified / 47.6 Å; PEG6/PEG12 in PROTAC: linker lengths > PEG4 |
| Quantified Difference | PEG4 is 3.7 Å shorter than PEG3; PEG12 is 28.4 Å longer than PEG4; PROTAC degradation potency: PEG4 (DC₅₀ <10 nM) vs. PEG6/PEG12 (DC₅₀ >100 nM) |
| Conditions | PROTAC ternary complex formation and cellular degradation assays |
Why This Matters
The 19.2 Å PEG4 spacer represents an empirically validated balance point—sufficiently long to relieve steric hindrance in avidin binding yet sufficiently short to avoid the ternary complex destabilization and potency loss observed with extended PEGn linkers, directly informing linker selection for bioconjugate and PROTAC design.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation (DC₅₀ comparison). 2025. View Source
